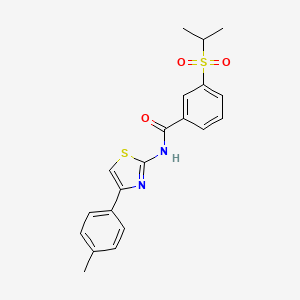
1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an amine group attached to the 4-position of the pyrazole ring. Additionally, it has a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the benzyl group with the trifluoromethyl substitutions. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group might undergo reactions typical for amines, such as protonation, alkylation, or acylation. The trifluoromethyl groups could potentially undergo reactions with strong nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might affect its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Chemistry
Efficient Synthesis of NMDA Receptor Antagonists : A novel reagent, bis(dialkylamino)sulfur difluoride, was used to convert benzylic alcohol into benzylic fluoride, aiding in the synthesis of 1H-pyrazolo[3,4-D]pyrimidin-4-amines, which are crucial in NMDA receptor antagonists (Bio et al., 2008).
Facile Synthesis of Flexible Ligands : The chemical was used to create flexible ligands like 1,3-bis(pyrazol-1-yl)propanes, contributing to advancements in ligand chemistry (Potapov et al., 2007).
Copper-Catalyzed Nitrene Insertion : Utilized in copper complexes for efficient nitrene insertion into aromatic and benzylic C-H bonds, significantly aiding in the amination of aromatic hydrocarbons (Ponduru et al., 2019).
Synthesis of Protected Guanidines : A new reagent based on 4-nitro-1-H-pyrazole was developed for the synthesis of bis(carbamate)-protected guanidines, which are important in medicinal chemistry (Yong et al., 1999).
Catalysis and Application in Reactions
Catalysis in Amination Reactions : A Cu(I)–N-heterocyclic carbene complex was found to be efficient in catalyzing amination reactions, producing substituted 1-(2-N-heteroaryl)-1H-pyrazoles (Xu et al., 2020).
Antimicrobial Activities : Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, synthesized using pyrazole chemistry, showed significant antimicrobial properties (Al‐Azmi et al., 2020).
“On-Water” Synthesis of Novel Derivatives : A catalyst-free synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines was achieved, highlighting the versatility and eco-friendly nature of reactions involving pyrazole derivatives (Noruzian et al., 2019).
Coordination Chemistry with Cobalt(II) Complexes : The compound played a role in studying the coordination chemistry of N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands with Cobalt(II) complexes (Choi et al., 2015).
Miscellaneous Applications
Copper-Catalyzed Dehydrative Condensation : This chemical was crucial in the study of 2,4-bis(trifluoromethyl)phenylboronic acid for its role in catalyzing dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
Synthesis of Pyridine-Pyrimidines and Derivatives : A novel method was developed for synthesizing pyridine-pyrimidines and their bis-derivatives using this chemical, showcasing its importance in creating complex organic molecules (Rahmani et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .
Propriétés
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-21-6-9(19)4-20-21/h1-4,6H,5,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWATJIRVJWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)



![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)



